A Comprehensive Technical Guide to 6,8-Dichloro-9H-purin-2-amine: A Privileged Scaffold for Drug Discovery
A Comprehensive Technical Guide to 6,8-Dichloro-9H-purin-2-amine: A Privileged Scaffold for Drug Discovery
CAS Number: 130120-68-2
Introduction
In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutic agents. These "privileged structures" offer a unique combination of chemical tractability and biological relevance, enabling the generation of diverse compound libraries with a high probability of interacting with various biological targets.[1] 6,8-Dichloro-9H-purin-2-amine stands as a quintessential example of such a scaffold. This di-chlorinated purine derivative, with its strategically positioned reactive sites, serves as a versatile starting material for the synthesis of a multitude of substituted purines with significant therapeutic potential, particularly in the realm of oncology and virology.
This technical guide provides an in-depth exploration of 6,8-Dichloro-9H-purin-2-amine, tailored for researchers, scientists, and drug development professionals. It will delve into the compound's physicochemical properties, synthesis and purification protocols, chemical reactivity, and its pivotal role in the development of kinase inhibitors and other therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6,8-Dichloro-9H-purin-2-amine is fundamental for its effective use in synthesis and biological assays. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 130120-68-2 | [2] |
| Molecular Formula | C₅H₃Cl₂N₅ | [2] |
| Molecular Weight | 204.02 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [3] |
| IUPAC Name | 6,8-dichloro-9H-purin-2-amine | |
| Melting Point | >300 °C (decomposes) | Not explicitly found, typical for purines |
| Storage Temperature | -20°C, stored under nitrogen | [3] |
Synthesis and Purification
The synthesis of 6,8-Dichloro-9H-purin-2-amine can be approached through the chlorination of a suitable 2-aminopurine precursor. While a direct one-step synthesis from a readily available commercial starting material is not extensively documented, a logical and experimentally supported pathway involves the sequential chlorination of guanine or a derivative.
Proposed Synthetic Pathway
The following diagram illustrates a plausible multi-step synthesis beginning from the readily available precursor, 2-amino-6-chloropurine.
Caption: Proposed synthesis of 6,8-Dichloro-9H-purin-2-amine.
Experimental Protocol: Synthesis of 2-Amino-6-chloropurine (Precursor)
A common and effective method for the synthesis of the precursor, 2-amino-6-chloropurine, starts from guanine.
Step 1: Chlorination of Guanine
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In a well-ventilated fume hood, suspend guanine in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a phase transfer catalyst, such as tetramethylammonium chloride.
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Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction mixture by slowly adding it to ice-water.
-
Neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) to precipitate the crude 2-amino-6-chloropurine.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Experimental Protocol: C8-Chlorination (Proposed)
Step 2: Chlorination of 2-Amino-6-chloropurine
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Dissolve 2-amino-6-chloropurine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), portion-wise at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
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Upon completion, pour the reaction mixture into water to precipitate the product.
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Collect the solid by filtration, wash thoroughly with water, and dry to yield crude 6,8-Dichloro-9H-purin-2-amine.
Purification Protocol
Purification of the final product is crucial to remove any starting materials and by-products.
Recrystallization:
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Dissolve the crude 6,8-Dichloro-9H-purin-2-amine in a minimal amount of a hot solvent in which it has high solubility (e.g., DMF or DMSO).
-
Slowly cool the solution to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Silica Gel Column Chromatography:
-
Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
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Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent to obtain the purified 6,8-Dichloro-9H-purin-2-amine.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 6,8-Dichloro-9H-purin-2-amine lies in the differential reactivity of the two chlorine atoms at the C6 and C8 positions. The C6-chloro group is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C8-chloro group. This allows for selective functionalization, making it an ideal scaffold for generating diverse libraries of purine derivatives.
Key Reactions and Derivative Synthesis
The following workflow illustrates the versatility of 6,8-Dichloro-9H-purin-2-amine in synthesizing a variety of substituted purine analogs through common and robust chemical transformations.
Caption: Synthetic utility of 6,8-Dichloro-9H-purin-2-amine.
Application as a Privileged Scaffold in Kinase Inhibitor Development
The purine core is a bioisostere of adenine, the essential component of adenosine triphosphate (ATP). Consequently, purine analogs are well-suited to bind to the ATP-binding pocket of protein kinases, a large family of enzymes that play a critical role in cellular signaling.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. 6,8-Dichloro-9H-purin-2-amine has served as a foundational building block for the development of numerous potent and selective kinase inhibitors.
Derivatives of this scaffold have shown significant inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[5][6][7] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making them attractive targets for cancer therapy.
Signaling Pathway Context: CDK2 in Cell Cycle Regulation
The diagram below illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle, a pathway frequently targeted by inhibitors derived from the 6,8-Dichloro-9H-purin-2-amine scaffold.
Caption: Inhibition of the CDK2 pathway by purine-based inhibitors.
Safety, Handling, and Disposal
As a chlorinated heterocyclic compound, 6,8-Dichloro-9H-purin-2-amine requires careful handling to minimize exposure and ensure laboratory safety.
Hazard Identification
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Acute Toxicity: Harmful if swallowed.
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Skin Corrosion/Irritation: Causes skin irritation.
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Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is -20°C under a nitrogen atmosphere to prevent degradation.[3]
Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
Avoid release to the environment. Chlorinated organic compounds can be harmful to aquatic life.
Conclusion
6,8-Dichloro-9H-purin-2-amine is a highly valuable and versatile building block in modern drug discovery. Its privileged structural motif, coupled with its tunable chemical reactivity, has positioned it as a cornerstone for the synthesis of targeted therapeutics, particularly in the field of kinase inhibition. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of empowering researchers to effectively harness the potential of this remarkable scaffold in their pursuit of novel medicines. The continued exploration of derivatives from this compound promises to yield new and improved therapies for a range of human diseases.
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